Nor-6alpha-Oxycodol

Vue d'ensemble

Description

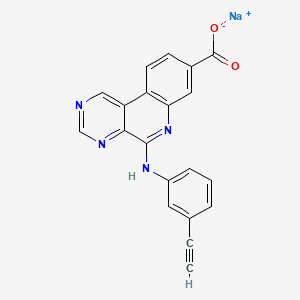

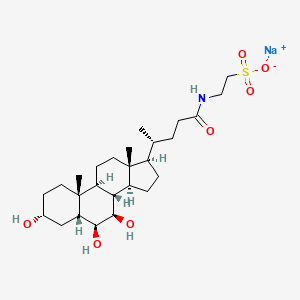

Nor-6alpha-Oxycodol is a metabolite of oxycodone, an opioid analgesic commonly used for pain management. This compound is structurally similar to known opioids and is primarily used as an analytical reference material in research and forensic applications .

Applications De Recherche Scientifique

Nor-6alpha-Oxycodol is primarily used in scientific research as an analytical reference material. Its applications include:

Chemistry: Used in the study of opioid metabolism and the identification of new metabolites.

Biology: Employed in research on opioid receptor binding and activity.

Medicine: Investigated for its potential analgesic properties and its role in pain management.

Industry: Utilized in forensic toxicology for the identification and quantification of oxycodone metabolites.

Mécanisme D'action

Target of Action

Nor-6alpha-Oxycodol, also known as alpha-noroxycodol, is a metabolite of oxycodone . It is structurally similar to known opioids . The primary targets of this compound are likely to be the same as those of oxycodone, which primarily targets the μ-opioid receptors .

Mode of Action

As a μ-opioid receptor agonist, this compound is expected to bind to these receptors, leading to a decrease in the perception of pain

Biochemical Pathways

Oxycodone has been shown to cause an up-regulation in GABA B receptor expression in sensory neurons . These receptors are transported to their central terminals within the dorsal horn, reinforcing a presynaptic inhibition .

Pharmacokinetics

It is known that this compound is a metabolite of oxycodone . Oxycodone is primarily metabolized via cytochrome P450 (CYP) 3A-mediated N-demethylation . The metabolites derived from this pathway, including this compound, account for 45% of the dose .

Result of Action

Given its structural similarity to known opioids, it is likely to have similar effects, such as analgesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors affecting drug metabolism. For instance, the presence of CYP3A inducers or inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone , and likely also its metabolites, including this compound.

Analyse Biochimique

Biochemical Properties

Alpha-Noroxycodol is a product of the metabolic pathway of oxycodone, which is primarily mediated by cytochrome P450 (CYP) 3A It interacts with various enzymes and proteins in the body

Cellular Effects

It is known that the central opioid effects of oxycodone, from which Alpha-Noroxycodol is derived, are governed by the parent drug, with a negligible contribution from its circulating oxidative and reductive metabolites .

Molecular Mechanism

It is known that oxycodone, the parent drug, interacts predominantly with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas .

Metabolic Pathways

Alpha-Noroxycodol is a product of the metabolic pathway of oxycodone, which is primarily mediated by cytochrome P450 (CYP) 3A

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of nor-6alpha-Oxycodol involves the N-demethylation of oxycodone. This process is typically carried out in the liver via the enzyme cytochrome P450 3A4 (CYP3A4) . The reaction conditions for laboratory synthesis often involve the use of specific solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility in DMF being 20 mg/ml and in DMSO being 10 mg/ml .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar pathways as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Nor-6alpha-Oxycodol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nor-6alpha-Oxycodone N-oxide, while reduction could produce a deoxygenated derivative.

Comparaison Avec Des Composés Similaires

Noroxycodone: Another metabolite of oxycodone with similar properties but higher central nervous system penetration.

Noroxymorphone: A potent opioid with higher affinity for the mu-opioid receptor.

Norbuprenorphine: A metabolite of buprenorphine with distinct pharmacological properties.

Uniqueness: Nor-6alpha-Oxycodol is unique due to its specific structural configuration and its role as a minor metabolite of oxycodone. Its poor blood-brain barrier penetration differentiates it from other similar compounds, making it less effective as an analgesic but valuable for research purposes .

Propriétés

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOOLJUSYSBAD-NZQXGWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344992 | |

| Record name | nor-6alpha-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116499-16-2 | |

| Record name | nor-6alpha-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)

![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)